4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride

Mycotoxin analysis Thin-layer chromatography Zearalenone derivatization

Researchers requiring reproducible enzyme histochemistry or TLC-based mycotoxin screening often encounter zinc interference from the common tetrachlorozincate salt (CAS 14726-28-4). This chloride salt form (CAS 97-40-5) eliminates that interference. - Zinc-free formulation prevents false-negative results in metal-sensitive alkaline phosphatase and lactase localization assays. - Enables zearalenone detection at 85-110 μg/kg via TLC, a 39-45% lower detection limit versus AlCl₃ spray reagents. - Validated for simultaneous azo-coupling at 0.3-1.0 μg/mL working concentrations in azoindoxyl methods.

Molecular Formula C15H14ClN3O2
Molecular Weight 303.74 g/mol
CAS No. 97-40-5
Cat. No. B12672778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride
CAS97-40-5
Molecular FormulaC15H14ClN3O2
Molecular Weight303.74 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-]
InChIInChI=1S/C15H13N3O2.ClH/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;/h3-9H,1-2H3;1H
InChIKeyITVGNDNRQIXCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Procurement of Fast Violet B Salt


4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride (CAS 97-40-5), historically designated Fast Violet B Salt or Azoic Diazo No. 41, is an aromatic diazonium salt with the molecular formula C₁₅H₁₄ClN₃O₂ [1]. It is the chloride salt form of the diazonium cation, distinguished from the more common zinc-stabilized tetrachlorozincate variant (CAS 14726-28-4) [2]. This compound serves as a simultaneous coupling reagent in histochemical and cytochemical enzyme detection, predominantly for alkaline phosphatase and lactase localization, and as a derivatizing spray reagent in thin-layer chromatographic detection of mycotoxins [3].

Why Generic Diazonium Salt Substitution Fails


Diazonium salts used in histochemistry and analytical derivatization are not functionally interchangeable. The specific substitution pattern on the aromatic ring—here, 2-methoxy, 5-methyl, and 4-benzoylamino—governs coupling kinetics, azo-dye absorption maxima, enzyme compatibility, and susceptibility to chemical interference [1]. The chloride counterion form (CAS 97-40-5) also eliminates zinc-related interference that can occur with the more widely sold tetrachlorozincate salt (CAS 14726-28-4) in enzyme assays or metal-sensitive detection systems [2]. Selecting a generic Fast Violet B product without verifying both the diazonium cation identity and the specific salt form risks non-reproducible staining intensity, altered enzyme inhibition profiles, and invalid cross-study comparisons.

Differentiation Evidence Against Closest Comparators


TLC Detection Limit for Zearalenone

In a standardized thin-layer chromatographic method for zearalenone quantitation in corn, sorghum, and wheat, Fast Violet B salt used as the spray reagent lowered the minimum detectable concentration by approximately 39–45% compared to aluminum chloride solution [1].

Mycotoxin analysis Thin-layer chromatography Zearalenone derivatization

pH Range and Redox Compatibility in Protease Assays

Fast Violet B salt is restricted to neutral pH conditions and is incompatible with reducing or oxidizing reagents, whereas Fast Red ITR salt demonstrates functional diazo-coupling at acidic pH (pH 4.0) and tolerates oxidizing reagents that relieve dithiothreitol inhibition [1].

Protease assay Diazo-coupling Lysosomal enzyme pH compatibility

Hydrolase Selectivity in Azoindoxyl Histochemistry

In a systematic screen of 13 diazonium salts using fresh frozen and freeze-dried rat tissue sections, Fast Violet B was specifically recommended for alkaline phosphatase and lactase localization, while Fast Blue B was optimal for acid β-galactosidase and neuraminidase, Fast Garnet GBC for acid β-galactosidase and glucosaminidase, and Fast Red B, RC, RL, TR, and Fast Black K were restricted to lactase studies only [1].

Enzyme histochemistry Alkaline phosphatase Lactase Diazonium salt screening

Intramolecular Charge-Transfer Fluorescence Behavior

Fast Violet B (FVB) and Fast Blue RR (FBRR) both exhibit dual fluorescence in nonpolar solvents arising from locally excited (LE) and planar intramolecular charge transfer (PICT) states; however, their PICT/LE emission ratios respond differently to β-cyclodextrin complexation—FBRR shows a concentration-dependent increase in PICT/LE ratio with β-CD while the PICT rise time increases with β-CD concentration, whereas FVB encapsulation behavior differs due to distinct benzamido vs. dimethoxyaniline ring orientation in the CD cavity [1].

Fluorescence spectroscopy Intramolecular charge transfer Cyclodextrin complexation Ratiometric sensing

Application Scenarios with Measurable Advantage


High-Sensitivity TLC Screening of Zearalenone

When regulatory or quality-control workflows require zearalenone detection below 110 μg/kg without LC-MS/MS instrumentation, Fast Violet B salt as TLC spray reagent achieves a 39–45% lower detection limit (85–110 μg/kg) compared to aluminum chloride (140–160 μg/kg), enabling cost-effective batch screening of corn, sorghum, and wheat [1].

Histochemical Localization of Alkaline Phosphatase and Lactase

In tissue localization studies targeting alkaline phosphatase or lactase, Fast Violet B is specifically validated alongside Fast Blue VB, BB, and RR as a recommended diazonium salt in azoindoxyl methods, providing reliable simultaneous coupling with typical working concentrations of 0.3–1.0 μg/mL for stabilized salt preparations [2].

Neutral-pH Protease Microassay Without Redox Reagents

For α-naphthylester-based protease assays conducted strictly at neutral pH and in the absence of reducing or oxidizing agents, Fast Violet B salt functions as an effective diazo-coupling chromogenic reagent, whereas acidic-optimum protease workflows must employ alternatives such as Fast Red ITR salt [3].

Ratiometric Fluorescence Probe Development

In designing microenvironment-sensitive fluorescent probes, Fast Violet B's dual emission (LE + PICT states) and distinct cyclodextrin encapsulation behavior—governed by its benzamido substitution—differentiates it from Fast Blue RR, whose dimethoxyaniline moiety produces a divergent PICT/LE modulation profile in β-CD complexes [4].

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